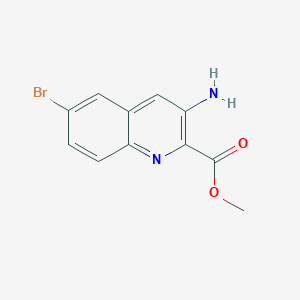![molecular formula C8H7NO2 B13676700 Furo[2,3-b]pyridin-4-ylmethanol](/img/structure/B13676700.png)
Furo[2,3-b]pyridin-4-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-b]pyridin-4-ylmethanol: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the furo[2,3-b]pyridine family, known for its versatile pharmacological properties, including potential anticancer activity . The structure of this compound consists of a fused pyridine and furan ring with a hydroxymethyl group attached to the fourth position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of furo[2,3-b]pyridin-4-ylmethanol typically involves multi-step reactions starting from readily available precursors. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . For example, a mixture of nicotinonitrile and sodium ethoxide in ethanol can be stirred to form the desired product .
Industrial Production Methods:
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Furo[2,3-b]pyridin-4-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The hydroxymethyl group can be substituted with other functional groups to create new compounds with potential biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Furo[2,3-b]pyridin-4-ylmethanol has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies to understand its interaction with biological macromolecules.
Industry: It can be used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of furo[2,3-b]pyridin-4-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that it can bind to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), disrupting key cellular signaling pathways . This disruption can lead to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
- Furo[3,2-b]pyridin-2-ylmethanol
- Furo[3,2-b]pyridin-6-ol
- Furo[3,2-b]pyridine-6-carbaldehyde
Comparison:
Furo[2,3-b]pyridin-4-ylmethanol is unique due to its specific substitution pattern and the presence of the hydroxymethyl group at the fourth position of the pyridine ring. This structural feature imparts distinct pharmacological properties compared to other furo[2,3-b]pyridine derivatives .
Propiedades
Fórmula molecular |
C8H7NO2 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
furo[2,3-b]pyridin-4-ylmethanol |
InChI |
InChI=1S/C8H7NO2/c10-5-6-1-3-9-8-7(6)2-4-11-8/h1-4,10H,5H2 |
Clave InChI |
NUXPMKCWMPPDLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1CO)C=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
![8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13676645.png)
![2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13676646.png)
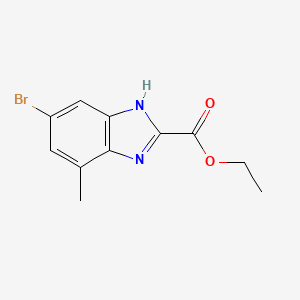

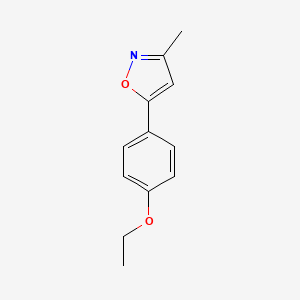

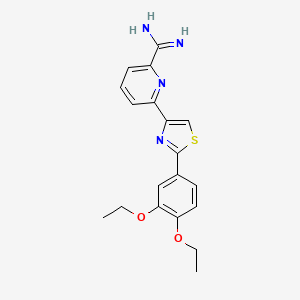
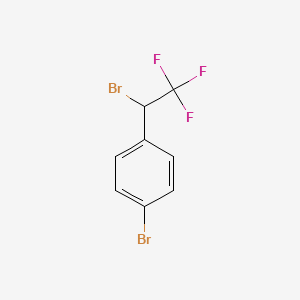
![5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13676694.png)
